molecular formula C7H10N2 B585455 N-Methyl-d3-o-phenylenediamine CAS No. 1246820-22-3

N-Methyl-d3-o-phenylenediamine

Cat. No. B585455
CAS RN: 1246820-22-3
M. Wt: 125.189
InChI Key: RPKCLSMBVQLWIN-FIBGUPNXSA-N
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Description

N-Methyl-d3-o-Phenylenediamine is a chemical compound with the molecular formula C7H7D3N2 and a molecular weight of 125.2 . It is an intermediate used in the synthesis of Telmisartan-d3 .


Synthesis Analysis

The synthesis of N-Methyl-d3-o-Phenylenediamine involves methylation of o-nitroaniline to obtain N-Methyl-o-nitroaniline, which is then reduced to prepare N-Methyl-o-phenylenediamine . Another synthesis method involves the condensation of o-phenylenediamine and amino acids (glycine, alanine, aspartic acid, and l-proline) via the Phillips reaction .


Molecular Structure Analysis

The molecular structure of N-Methyl-d3-o-Phenylenediamine is characterized by the presence of a benzene ring with two amine groups and a methyl group .


Chemical Reactions Analysis

N-Methyl-d3-o-Phenylenediamine is a versatile starting material for several compounds. It can undergo condensation with amino acids to form various compounds . It also reacts with NO through nucleophilic substitution of amine .


Physical And Chemical Properties Analysis

N-Methyl-d3-o-Phenylenediamine has a molecular weight of 125.19, a density of 1.1±0.1 g/cm3, and a boiling point of 252.4±23.0 °C at 760 mmHg .

Mechanism of Action

While the specific mechanism of action for N-Methyl-d3-o-Phenylenediamine is not explicitly mentioned in the search results, it is known to react with NO through nucleophilic substitution of amine .

Safety and Hazards

N-Methyl-d3-o-Phenylenediamine is likely combustible, but specific flash point data are not available . It is an acidic salt and is generally soluble in water .

properties

IUPAC Name

2-N-(trideuteriomethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCLSMBVQLWIN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-d3-o-phenylenediamine

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